molecular formula C18H12Cl2N2O2S B5199542 N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Cat. No.: B5199542
M. Wt: 391.3 g/mol
InChI Key: ZJRDHGASDVUXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a gamma-secretase inhibitor that blocks the cleavage of the Notch receptor, which is involved in various cellular processes such as differentiation, proliferation, and apoptosis.

Mechanism of Action

N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide inhibits the gamma-secretase enzyme complex, which is responsible for the cleavage of the Notch receptor. The Notch receptor is a transmembrane protein that plays a critical role in cell-to-cell communication and is involved in various cellular processes. The cleavage of the Notch receptor by gamma-secretase releases the intracellular domain of the receptor, which translocates to the nucleus and regulates gene expression. By inhibiting gamma-secretase, this compound blocks the cleavage of the Notch receptor and prevents the activation of downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by blocking Notch signaling. This compound has also been shown to inhibit the differentiation of stem cells into specific cell types, suggesting a role for Notch signaling in stem cell fate determination. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, and it has a high degree of specificity for the gamma-secretase enzyme complex. This compound has also been shown to be effective in inhibiting Notch signaling in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. This compound can have off-target effects, and its efficacy can vary depending on the cell type and experimental conditions. In addition, the inhibition of Notch signaling by this compound can have pleiotropic effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide in scientific research. One area of research is the development of more specific gamma-secretase inhibitors that can target the Notch receptor without affecting other signaling pathways. Another area of research is the investigation of the role of Notch signaling in cancer stem cells and the development of therapies that target these cells. This compound has also been shown to have potential therapeutic applications in neurodegenerative diseases and cardiovascular diseases, and further research is needed to explore these applications. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of research that has the potential to improve cancer treatment.

Synthesis Methods

The synthesis of N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride to form 4-(2,4-dichlorophenylamino)benzoic acid. The final step involves the reaction of 4-(2,4-dichlorophenylamino)benzoic acid with thiophene-2-carbonyl chloride to form this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.

Scientific Research Applications

N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been widely used in scientific research, particularly in the field of cancer research. Notch signaling has been implicated in various types of cancer, and this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been used to study the role of Notch signaling in stem cell differentiation, neurodegenerative diseases, and cardiovascular diseases. In addition, this compound has been used as a tool to investigate the downstream effects of Notch inhibition, such as the activation of the Wnt signaling pathway.

Properties

IUPAC Name

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c19-12-5-8-15(14(20)10-12)22-17(23)11-3-6-13(7-4-11)21-18(24)16-2-1-9-25-16/h1-10H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRDHGASDVUXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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